Norethindrone-D6 (major)
CAS No.:
Cat. No.: VC0198238
Molecular Formula: C₂₀H₂₀D₆O₂
Molecular Weight: 304.46
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₀H₂₀D₆O₂ |
---|---|
Molecular Weight | 304.46 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Norethindrone-D6 (major) is formally named (8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one. Its stereochemistry and deuterium placement are critical for maintaining binding affinity to progesterone receptors while enabling isotopic differentiation in analytical workflows . The compound’s 3D conformation reveals a rigid steroid backbone with a 17α-ethynyl group, which confers resistance to metabolic degradation compared to endogenous progesterone.
Table 1: Key Molecular Properties of Norethindrone-D6 (Major)
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₀D₆O₂ | |
Molecular Weight | 304.47 g/mol | |
CAS Number (Unlabeled) | 68-22-4 | |
Deuterium Substitution | 2,2,4,6,6,10 Positions | |
Purity | >98 atom % D; 99.9% HPLC |
Synthesis and Analytical Applications
Deuteration Strategies
Deuterium incorporation into norethindrone typically employs catalytic hydrogen-deuterium exchange or synthetic deuteration during intermediate stages. For instance, the 2,2,4,6,6,10 positions are selectively labeled using deuterium gas under palladium catalysis, achieving isotopic enrichment exceeding 98% . Industrial-scale production utilizes continuous-flow reactors to ensure batch consistency, followed by purification via preparative HPLC .
Role in Quantitative Bioanalysis
Norethindrone-D6’s primary application lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous norethindrone levels. A validated method demonstrated a linear range of 0.1608–34.9782 ng/mL in human plasma, with intra- and inter-assay precision <12.1% . The deuterated analog mitigates matrix effects, improving accuracy in complex biological samples .
Table 2: Performance Metrics of Norethindrone-D6 in LC-MS/MS Assays
Parameter | Value | Study |
---|---|---|
Lower Limit of Quantitation | 0.1685 ng/mL | |
Matrix Effect Compensation | 95–108% Recovery | |
Retention Time | 1.92–1.94 min | |
Linearity (R²) | >0.99 |
Pharmacokinetic and Pharmacodynamic Profiles
Metabolic Stability
Deuterium substitution at the 2,2,4,6,6,10 positions reduces first-pass hepatic metabolism by cytochrome P450 3A4 (CYP3A4), extending the half-life of norethindrone-D6 compared to the non-deuterated form. In vivo studies in rats showed a 1.3-fold increase in AUC (area under the curve) for the deuterated variant, suggesting enhanced bioavailability.
Receptor Binding Dynamics
Clinical and Research Implications
Endometriosis Management
Norethindrone-D6-based assays have quantified therapeutic drug monitoring in endometriosis patients, revealing steady-state concentrations of 8–12 ng/mL during daily 0.5 mg dosing . These data inform personalized dosing regimens to minimize hypoestrogenic side effects while maintaining efficacy.
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